3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-15-3-1-2-13(9-15)17(21)20-10-12-4-6-19-16(8-12)14-5-7-22-11-14/h1-9,11H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKJHVMHNQNYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a benzamide derivative reacts with a chlorinated pyridine and a thiophene derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Benzamides
- N-(4-(2-Aminocyclopropyl)Phenyl)-3-(Thiophen-3-yl)Benzamide Hydrochloride (5b): Structure: Features a thiophen-3-yl group at the benzamide’s 3-position and an aminocyclopropylphenyl substituent on the amide nitrogen. Properties: Melting point 218–220°C, yield 65%, and purity validated by ≤1.5% theoretical/experimental value discrepancies . Activity: Demonstrates anti-LSD1 activity, highlighting the role of thiophene in epigenetic modulation .
N-(2-(2-Bromoethoxy)Ethyl)-4-(Thiophen-3-yl)Benzamide :
- Structure : Substituted with a bromoethoxyethyl chain and thiophen-3-yl at benzamide’s 4-position.
- Synthesis : 63% yield via nucleophilic substitution; characterized by $^1$H NMR and LC/MS ($M+H^+ = 383$) .
- Utility : Intermediate for synthesizing D3 receptor ligands, emphasizing thiophene’s versatility in medicinal chemistry .
Pyridine-Containing Benzamides
3-Chloro-N-(2-(2-(Pyridin-3-yl)Thiazol-4-yl)Ethyl)Benzamide (CAS 863513-26-2) :
- Structure : Contains a pyridin-3-yl-substituted thiazole linked to the benzamide via an ethyl chain.
- Properties : Molecular formula $C{17}H{14}ClN_3OS$, molecular weight 343.83 .
- Differentiation : The thiazole-pyridine scaffold contrasts with the target compound’s pyridine-thiophene motif, suggesting divergent pharmacokinetic profiles.
N-(4-Chlorophenyl)-3-[6-Chloro-4-(Trifluoromethyl)Pyridin-2-yl]Benzamide :
Kinase-Targeting Analogues
- 1-(3-(4-Methylpiperazin-1-yl)Propyl)-3-(5-(Thiophen-3-yl)Pyridin-3-yl)-1H-Indole :
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
Kinase Inhibition : Thiophene-pyridine hybrids in act as VEGFR inhibitors, implying structural motifs critical for kinase binding (e.g., heterocyclic π-π interactions) .
Synthetic Feasibility : Moderate yields (48–65%) for analogous compounds () indicate challenges in introducing bulky substituents, necessitating optimized coupling conditions .
Biological Activity
3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.
Chemical Structure and Properties
Molecular Formula: CHClNOS
Molecular Weight: 328.8 g/mol
CAS Number: 2034396-34-2
The compound features a unique structure that includes a chloro group, a thiophene ring, and a pyridine moiety, which contribute to its distinct biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridine-Thiophene Intermediate: This step includes coupling a thiophene derivative with a pyridine ring using palladium catalysts.
- Chlorination of Benzamide: Chlorination is performed using thionyl chloride or phosphorus pentachloride.
- Coupling Reaction: The final product is formed by coupling the chlorinated benzamide with the pyridine-thiophene intermediate under basic conditions.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In studies involving cancer cell lines, it demonstrated significant cytotoxicity, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells, which is an area of ongoing research .
The mechanism of action for this compound involves interaction with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit certain kinases or other enzymes involved in cellular signaling pathways.
- DNA Interaction: There is potential for binding to DNA, affecting replication and transcription processes.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-chloro-N-(pyridin-4-ylmethyl)benzamide | Lacks thiophene moiety | Moderate antimicrobial activity |
| N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide | Lacks chlorine atom | Limited bioactivity |
| 3-chloro-N-(thiophen-3-ylmethyl)benzamide | Lacks pyridine ring | Low anticancer activity |
The presence of both the thiophene and pyridine rings along with chlorine substitution enhances the biological activity of this compound compared to its analogs.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study: A study demonstrated that the compound exhibited an MIC value of 12 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential compared to controls .
- Anticancer Evaluation: In another research effort, the compound was tested on various cancer cell lines, showing IC values ranging from 5 to 15 µM, suggesting effective cytotoxicity against these cells .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for synthesizing 3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide?
- Methodology : The synthesis involves multi-step reactions, including:
- Pyridine-thiophene coupling : React 2-(thiophen-3-yl)pyridine-4-carbaldehyde with a benzyl halide derivative under basic conditions to form the intermediate.
- Amidation : Treat the intermediate with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane.
- Purification : Use normal-phase chromatography (e.g., dichloromethane/methanol gradient) followed by reverse-phase chromatography for high purity .
Q. How can the structure of this compound be validated post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone.
- Mass Spectrometry (LC/MS) : Verify molecular ion peaks (e.g., M+H+ at m/z ~370–400).
- UV-Vis Spectroscopy : Assess π-π* transitions in aromatic/thiophene moieties (~250–300 nm) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound?
- Case Study : If inconsistent inhibition of kinase targets (e.g., PI3K/AKT) is observed:
- Experimental Replication : Validate assays across independent labs using standardized protocols (e.g., ATP concentration, incubation time).
- Off-Target Analysis : Screen against related kinases (e.g., PIM1, JAK3) to rule out cross-reactivity .
- Structural Analysis : Perform molecular docking to identify binding site variations (e.g., thiophene positioning in the active site) .
Q. How can the metabolic stability of this compound be optimized for in vivo studies?
- Approaches :
- Hepatocyte Stability Assays : Assess turnover in mouse/rat/human hepatocytes (e.g., 4.65 ml/min/kg clearance in rats ).
- Structural Modifications : Introduce trifluoromethyl groups to enhance lipophilicity and reduce oxidative metabolism .
- Prodrug Design : Mask polar groups (e.g., amide) with ester linkages to improve bioavailability (e.g., oral bioavailability up to 53% in dogs ).
Q. What experimental designs improve selectivity for target enzymes (e.g., HDACs vs. P450s)?
- In Vitro Screening :
- Enzyme Panels : Test against HDAC isoforms 1–3 and P450s (e.g., CYP3A4, CYP2C9) at submicromolar concentrations .
- Ki Determination : Use competitive inhibition assays (e.g., Ki = 5.4 µM for CYP2C9 ).
Q. How can synthetic routes be scaled while maintaining yield and purity?
- Process Optimization :
- Continuous Flow Reactors : Improve reaction control for pyridine-thiophene coupling (reduces byproducts).
- Chromatography Scaling : Transition from manual columns to automated flash systems (e.g., 10–40% acetonitrile gradients ).
- Quality Control : Implement in-line HPLC monitoring during amidation to detect impurities early .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
